molecular formula C8H5FN2O B14840932 6-Acetyl-4-fluoropyridine-2-carbonitrile

6-Acetyl-4-fluoropyridine-2-carbonitrile

Cat. No.: B14840932
M. Wt: 164.14 g/mol
InChI Key: PTQGUMOYSCUCPZ-UHFFFAOYSA-N
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Description

6-Acetyl-4-fluoropyridine-2-carbonitrile is a fluorinated pyridine derivative with the chemical formula C8H5FN2O and a molecular weight of 164.14 g/mol . This compound is characterized by the presence of an acetyl group at the 6-position, a fluorine atom at the 4-position, and a nitrile group at the 2-position of the pyridine ring. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-fluoropyridine-2-carbonitrile typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) . The acetyl and nitrile groups can be introduced through subsequent reactions involving acetylation and cyanation, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

    Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the acetyl group.

    Biaryl Compounds: Formed through coupling reactions involving the nitrile group.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-fluoropyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability . The nitrile group can participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-4-fluoropyridine-2-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of the acetyl, fluorine, and nitrile groups allows for diverse reactivity and applications in various fields, making it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

6-acetyl-4-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C8H5FN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3

InChI Key

PTQGUMOYSCUCPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C#N)F

Origin of Product

United States

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